4-Bromo-2,6-difluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, including compounds similar to 4-Bromo-2,6-difluorobenzonitrile, involves strategies such as halodeboronation of aryl boronic acids. A method for the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst demonstrates the versatility and effectiveness of halodeboronation reactions for synthesizing halogenated aromatic nitriles (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, such as 4-Bromo-2,6-difluorobenzonitrile, has been a subject of interest due to the influence of halogen atoms on the aromatic ring. For example, the crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals the rotational relationships between phenyl rings and how molecular interactions, such as aryl–perfluoroaryl stacking, influence the structural arrangement (Heckel et al., 2015).
Scientific Research Applications
Plastic Bending and Helix Formation : Crystals of 4-Bromobenzonitrile demonstrate highly flexible plastic bending along two perpendicular faces, which results in twisting or helix formation under mechanical force. This property could have implications in materials science (Alimi et al., 2018).
Synthetic Methods and Applications : The synthesis of related compounds such as 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile indicates the potential for chemical applications in various fields (Wang et al., 2016). Additionally, the halodeboronation of aryl boronic acids for synthesizing 2-bromo-3-fluorobenzonitrile suggests applications in organic synthesis (Szumigala et al., 2004).
Molecular Geometry and Thermodynamics : A study on 4-Bromo-3-methylbenzonitrile (B3MBN) reveals similarities in molecular geometry and vibrational frequencies to acetone, suggesting potential applications in computational chemistry and thermodynamics (Shajikumar & Raman, 2018).
Benzonitrile Derivatives in Material Science : Multicyclic poly(benzonitrile ether)s based on isomeric difluorobenzonitriles show promise in various applications, including in pharmaceuticals and cosmetics (Kricheldorf et al., 2005).
Environmental Applications : The degradation of bromoxynil and related compounds under different conditions, including their transformation into less harmful substances, highlights environmental applications, particularly in pollution control (Knight et al., 2003).
Agricultural Applications : Transgenic plants expressing a bacterial detoxification gene have been developed to confer herbicide resistance against bromoxynil, a common commercial herbicide, demonstrating applications in agriculture and biotechnology (Stalker et al., 1988).
properties
IUPAC Name |
4-bromo-2,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQWUAOIWRFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373631 | |
Record name | 4-Bromo-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzonitrile | |
CAS RN |
123843-67-4 | |
Record name | 4-Bromo-2,6-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123843-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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